molecular formula C17H27N B1305415 4-(4-Pentylcyclohexyl)aniline CAS No. 73163-44-7

4-(4-Pentylcyclohexyl)aniline

Cat. No.: B1305415
CAS No.: 73163-44-7
M. Wt: 245.4 g/mol
InChI Key: VZNOQDBONACMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Pentylcyclohexyl)aniline is an organic compound with the molecular formula C17H27N It is characterized by a cyclohexyl ring substituted with a pentyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Pentylcyclohexyl)aniline typically involves the following steps:

    Friedel-Crafts Alkylation: Cyclohexylbenzene is alkylated with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-pentylcyclohexylbenzene.

    Nitration: The alkylated product is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the para position.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or iron filings in hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form cyclohexyl derivatives with varying degrees of saturation.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron filings in hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-(4-Pentylcyclohexyl)nitrobenzene.

    Reduction: 4-(4-Pentylcyclohexyl)cyclohexylamine.

    Substitution: Halogenated derivatives such as 4-(4-Pentylcyclohexyl)-2-chloroaniline.

Scientific Research Applications

4-(4-Pentylcyclohexyl)aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological membranes and proteins.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4-Pentylcyclohexyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aniline moiety can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and activity. Pathways involved may include modulation of signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 4-(4-Butylcyclohexyl)aniline
  • 4-(4-Hexylcyclohexyl)aniline
  • 4-(4-Octylcyclohexyl)aniline

Comparison: 4-(4-Pentylcyclohexyl)aniline is unique due to its specific pentyl substitution, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specialized applications.

Properties

IUPAC Name

4-(4-pentylcyclohexyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNOQDBONACMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389565
Record name 4-(4-pentylcyclohexyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73163-44-7
Record name 4-(4-pentylcyclohexyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.